molecular formula C15H14N2O2S B6278328 N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine CAS No. 2685739-28-8

N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine

Cat. No.: B6278328
CAS No.: 2685739-28-8
M. Wt: 286.3
InChI Key:
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Description

N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the nitrogen atom of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the 3,5-dimethoxyphenyl Group: This step involves the reaction of the benzothiazole intermediate with 3,5-dimethoxybenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atom, potentially leading to the formation of amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Cancer Research: It is being investigated for its potential to inhibit cancer cell growth by targeting specific enzymes involved in cell proliferation.

Industry:

    Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls by binding to key enzymes. In cancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

    N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound also contains a 3,5-dimethoxyphenyl group and exhibits similar biological activities.

    4-bromo-N-(3,5-dimethoxyphenyl)benzamide: This compound is used as an inhibitor in cancer research and shares structural similarities.

Uniqueness: N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or catalytic sites.

Properties

CAS No.

2685739-28-8

Molecular Formula

C15H14N2O2S

Molecular Weight

286.3

Purity

95

Origin of Product

United States

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